molecular formula C24H32N4O3 B2579337 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea CAS No. 896353-60-9

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea

Cat. No.: B2579337
CAS No.: 896353-60-9
M. Wt: 424.545
InChI Key: PSPWEZNVLUFDOC-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
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Scientific Research Applications

Cyclodextrin Complexation and Self-assembly of Molecular Devices

Research by Lock et al. (2004) explores the photoisomerization of E-4-(2-(4-tert-butylphenyl)ethen-1-yl)benzoate and its binary complexes, including those with urea-linked cyclodextrins. This study contributes to the understanding of molecular devices and their applications in different scientific fields (Lock et al., 2004).

Association and Complexation Studies

Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with various molecules, using NMR spectroscopy and quantum chemical calculations. The insights gained from this research have implications for the development of complex molecules in pharmaceuticals and other scientific domains (Ośmiałowski et al., 2013).

Synthesis of Ureas and Their Applications

Thalluri et al. (2014) demonstrated the synthesis of ureas from carboxylic acids, employing Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This method is significant in medicinal chemistry for creating various urea derivatives with potential therapeutic applications (Thalluri et al., 2014).

Neuropeptide Y Y5 Receptor Antagonists

Takahashi et al. (2006) focused on the synthesis of phenylpiperazine derivatives, including urea derivatives, for their antagonistic activities against neuropeptide Y Y5 receptors. This research is crucial for developing new therapeutic agents in neurology and endocrinology (Takahashi et al., 2006).

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-24(2,3)26-23(29)25-16-20(18-9-10-21-22(15-18)31-17-30-21)28-13-11-27(12-14-28)19-7-5-4-6-8-19/h4-10,15,20H,11-14,16-17H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWEZNVLUFDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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